molecular formula C3HBr2F3 B1586827 1,2-Dibromo-3,3,3-trifluoropropene CAS No. 431-22-1

1,2-Dibromo-3,3,3-trifluoropropene

Cat. No. B1586827
CAS RN: 431-22-1
M. Wt: 253.84 g/mol
InChI Key: DCJYYAUJHDDEAA-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,3,3-trifluoropropene is a chemical compound with the molecular formula C3H2BrF3. It is a colorless liquid with a molecular weight of approximately 174.95 g/mol . This compound has found applications as a fire extinguishing agent in confined spaces due to its fire suppression efficiency .


Synthesis Analysis

2-Bromo-3,3,3-trifluoropropene can be synthesized through various methods. One practical strategy involves the three-component coupling of environmentally friendly and large-tonnage industrial feedstock 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides . This approach allows for the regioselective synthesis of 3-trifluoromethylpyrazoles.


Molecular Structure Analysis

The molecular formula of 1,2-dibromo-3,3,3-trifluoropropene is C3H2BrF3, and its molecular weight is approximately 174.95 g/mol . The compound consists of a central propene unit with two bromine atoms and three fluorine atoms attached .


Chemical Reactions Analysis

In terms of chemical reactions, 2-bromo-3,3,3-trifluoropropene serves as a versatile reagent. It has been used in various synthetic processes, including addition reactions, cross-coupling reactions, cycloaddition, SN2’ reactions, and Stetter reactions, leading to the construction of various fluorinated organic compounds .


Physical And Chemical Properties Analysis

  • Purity: >97.0% (GC)
  • Density: Approximately 2.117 g/cm³

Safety and Hazards

  • Remove all sources of ignition .

Future Directions

Research on 2-bromo-3,3,3-trifluoropropene continues to explore its applications, environmental impact, and synthetic versatility. Further investigations may focus on optimizing its synthesis methods, expanding its utility in organic chemistry, and assessing its long-term safety and efficacy .

properties

IUPAC Name

(Z)-1,2-dibromo-3,3,3-trifluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2F3/c4-1-2(5)3(6,7)8/h1H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJYYAUJHDDEAA-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\Br)\Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3,3,3-trifluoropropene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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